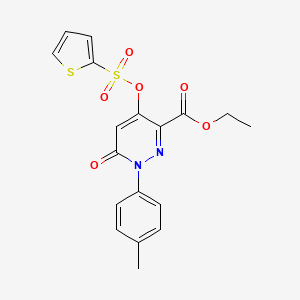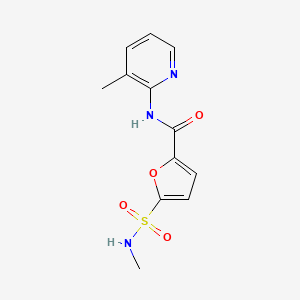![molecular formula C21H23N5O2S B2484086 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide CAS No. 1396848-33-1](/img/structure/B2484086.png)
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a piperidine ring attached to a thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrimidine ring using reagents like methoxybenzene and a suitable catalyst.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Attachment of the Thiazole Moiety: This involves the reaction of the piperidine derivative with a thiazole precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers can study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Pathway Interference: The compound may interfere with key cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[6-(4-chlorophenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide
- 1-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide
- 1-[6-(4-nitrophenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide
Uniqueness
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-10-20(29-25-14)24-21(27)16-4-3-9-26(12-16)19-11-18(22-13-23-19)15-5-7-17(28-2)8-6-15/h5-8,10-11,13,16H,3-4,9,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPAIFGBKINSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
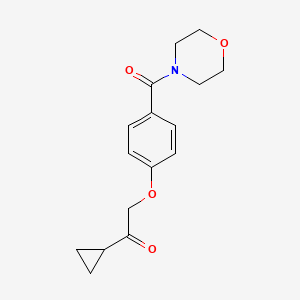

![5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)

![N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2484009.png)
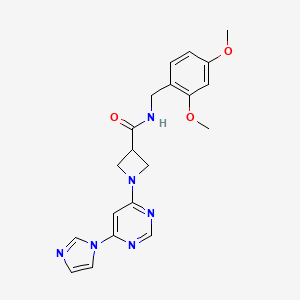


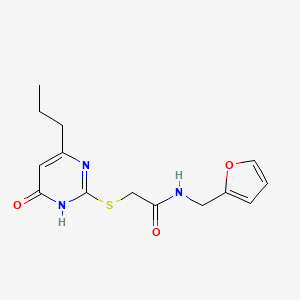
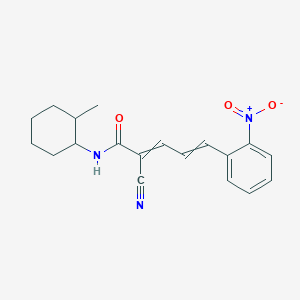
![5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2484021.png)
